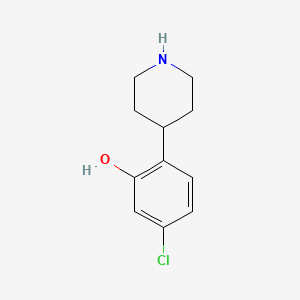

5-Chloro-2-(4-piperidinyl)phenol

Beschreibung

5-Chloro-2-(4-piperidinyl)phenol is a chlorinated phenolic compound featuring a piperidinyl (a six-membered amine ring) substituent at the 2-position of the phenol ring. Piperidine derivatives are known to influence solubility, bioavailability, and target binding, suggesting that 5-Chloro-2-(4-piperidinyl)phenol may have unique pharmacological or biocidal characteristics .

Eigenschaften

Molekularformel |

C11H14ClNO |

|---|---|

Molekulargewicht |

211.69 g/mol |

IUPAC-Name |

5-chloro-2-piperidin-4-ylphenol |

InChI |

InChI=1S/C11H14ClNO/c12-9-1-2-10(11(14)7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2 |

InChI-Schlüssel |

NQVXHHBABNPREB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=C(C=C(C=C2)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperidin-4-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and 4-piperidone.

Formation of Intermediate: The 4-piperidone is first converted to 4-piperidinol through a reduction reaction using a reducing agent like sodium borohydride.

Coupling Reaction: The 5-chlorophenol is then coupled with 4-piperidinol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product, 5-chloro-2-(piperidin-4-yl)phenol.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-(piperidin-4-yl)phenol may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis process to produce larger quantities.

Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-(piperidin-4-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenols with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-(piperidin-4-yl)phenol has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activity and potential as a drug candidate.

Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-chloro-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Structure: A diphenyl ether with chlorine substitutions at the 5-position of the phenol ring and 2,4-positions of the phenoxy group.

- Molecular Formula : C₁₂H₇Cl₃O₂.

- Applications : Broad-spectrum antimicrobial agent in personal care products (toothpaste, soaps) and textiles .

- Mechanism: Inhibits bacterial enoyl-acyl carrier protein reductase (FabI), disrupting fatty acid synthesis .

- Toxicity : Classified as an endocrine disruptor, with documented effects on reproductive, cardiovascular, and thyroid systems .

- Environmental Impact : Persistent organic pollutant (POP) detected in water, soil, and human tissues due to high stability and lipophilicity .

5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol Dihydrochloride

- Structure: Chlorophenol with a methylpiperazinyl-methyl group at the 2-position.

- Molecular Formula : C₁₂H₁₈Cl₂N₂O.

- Applications : Pharmaceutical candidate (exact use unspecified; piperazine groups often enhance CNS drug activity or antibacterial properties).

2,2'-Methylene Bis(5-chlorophenol)

- Structure: Two 5-chlorophenol units linked by a methylene bridge.

- Molecular Formula : C₁₃H₁₀Cl₂O₂.

- Applications: Used as a disinfectant and preservative due to its dual phenolic sites, which enhance antimicrobial efficacy .

5-Chloro-2-(4-chlorophenoxy)phenol (DCCP)

- Structure: Chlorophenol with a 4-chlorophenoxy substituent.

- Molecular Formula : C₁₂H₇Cl₂O₂.

- Applications : Biocide approved for disinfection and food preservation.

- Regulatory Status : Grouped with triclosan under the EU Biocidal Products Regulation due to shared toxicokinetic profiles .

Comparative Analysis Table

Research Findings and Implications

- Structural Determinants of Activity: The piperidinyl group in 5-Chloro-2-(4-piperidinyl)phenol may enhance blood-brain barrier penetration compared to triclosan’s phenoxy group, which is associated with environmental persistence . Chlorine substitutions correlate with antimicrobial potency but also with endocrine-disrupting effects, as seen in triclosan and DCCP .

- Regulatory Considerations: Analog-based read-across strategies (e.g., EU Biocidal Products Regulation) could expedite the approval of 5-Chloro-2-(4-piperidinyl)phenol by leveraging data from triclosan and DCCP .

- Environmental and Health Risks :

- Piperidine-containing compounds may exhibit lower bioaccumulation than triclosan due to increased metabolizability, but this requires empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.